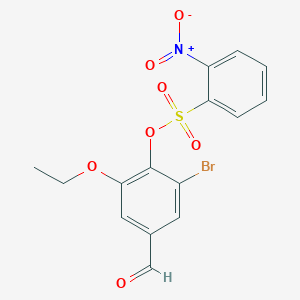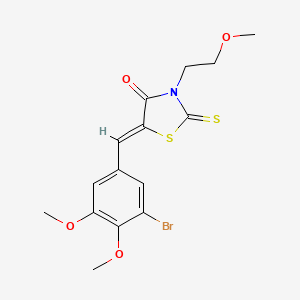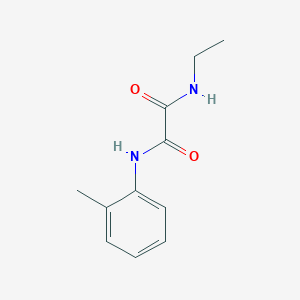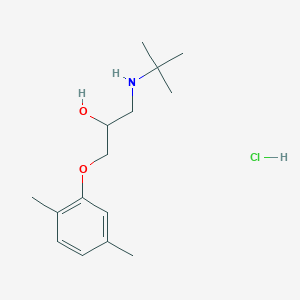
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate, also known as BES-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate reacts with ROS, specifically hydrogen peroxide (H2O2), through a nucleophilic addition reaction. The reaction results in the formation of a fluorescent compound that emits light in the visible range. The emission of light can be detected and measured using fluorescence microscopy, allowing for the visualization of ROS in cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in various cell lines. It has also been shown to selectively detect and image ROS in live cells, making it a valuable tool for studying the role of ROS in various cellular processes and diseases.
Advantages and Limitations for Lab Experiments
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for ROS, low cytotoxicity, and ease of use. However, it also has limitations, such as its susceptibility to photobleaching and its limited ability to detect ROS in certain cellular compartments.
Future Directions
Future research on 2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate could focus on improving its photostability, expanding its ability to detect ROS in different cellular compartments, and developing new applications for its use. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between ROS and other cellular components. Further research on this compound could lead to new insights into the role of ROS in various diseases and the development of new diagnostic and therapeutic tools.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for detecting and imaging ROS in cells. Its high selectivity for ROS, low cytotoxicity, and ease of use make it a valuable tool for studying the role of ROS in various cellular processes and diseases. Future research on this compound could lead to new insights into the role of ROS in diseases and the development of new diagnostic and therapeutic tools.
Synthesis Methods
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate can be synthesized by reacting 2-bromo-6-ethoxy-4-formylphenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a yellow solid with a melting point of 160-162°C.
Scientific Research Applications
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has been used in various scientific research studies due to its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components and are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to selectively react with ROS and emit fluorescence, allowing for their detection and imaging in live cells.
properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO7S/c1-2-23-13-8-10(9-18)7-11(16)15(13)24-25(21,22)14-6-4-3-5-12(14)17(19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFWBFJAYBURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5023848.png)
![(1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5023852.png)

![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)